Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative featuring a methyl ester group at position 4, an ethyl substituent at the N1 position, and a methyl group at position 5. Its molecular formula is C₈H₁₁BrN₂O₂, with a calculated molar mass of 265.09 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and halogen-based interactions .
Properties
IUPAC Name |
methyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-11-5(2)6(7(9)10-11)8(12)13-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLYTFLYUVGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrazole derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate serves as an intermediate in synthesizing various pharmaceuticals. Its ability to modulate biochemical pathways makes it a valuable compound in drug development.
- Biological Activity : Research indicates that this compound can inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential implications for pharmacokinetics in drug formulations .
Materials Science
In materials science, this compound is explored for its unique chemical properties that enable its use in creating novel materials with specific functionalities.
Case Study 1: Pharmaceutical Development
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against specific cancer types, indicating its potential as an anticancer agent. The mechanism involved the inhibition of key enzymes involved in cell proliferation .
Case Study 2: Enzyme Interaction Studies
In biochemical assays, this compound was utilized to probe enzyme activities. Results showed that the compound effectively binds to active sites of various enzymes, providing insights into enzyme kinetics and interaction mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Similarity Analysis
The compound’s structural analogs (Table 1) differ in substituent positions, halogenation patterns, and functional groups, which influence their physicochemical properties and reactivity.
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Detailed Analysis of Analogous Compounds
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS 929554-40-5)
- Structural Differences : Lacks the ethyl group at N1 and the methyl ester at position 4. Instead, it has a carboxylic acid (-COOH) at position 5.
- Similarity Score : 0.89, indicating high structural overlap except for the terminal functional groups .
Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Structural Differences : Features dual bromination (Br at position 4 and BrCH₂ at position 5) and an ethyl ester at position 3.
- Implications : The additional bromine increases molar mass (325.98 g/mol vs. 265.09 g/mol) and may enhance halogen-bonding interactions in crystal packing .
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS 13599-12-7)
- Structural Differences : Replaces the bromine and ethyl groups with a phenyl ring at position 3.
- Implications : The aromatic phenyl group introduces π-π stacking capabilities, altering solubility and solid-state packing behavior compared to brominated analogs .
Biological Activity
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The specific configuration includes a bromine atom at the 3-position and an ethyl group at the 1-position, along with a carboxylate ester functionality at the 4-position. Its molecular formula is with a molecular weight of approximately 233.06 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 1-Ethyl-3-methyl-1H-pyrazole : This is the starting material for bromination.
- Bromination : The introduction of the bromine atom is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Carboxylation : The resulting compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.
These steps can be optimized using continuous flow reactors to enhance yield and efficiency.
This compound exhibits significant biological activity by interacting with various molecular targets, particularly enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in the metabolism of many pharmaceuticals .
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. Compounds with similar pyrazole structures have shown effectiveness against various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, derivatives of pyrazole have demonstrated significant inhibition of microtubule assembly and induced apoptosis in cancer cells at micromolar concentrations .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Compounds derived from this structure have shown promising results in reducing inflammation and pain compared to standard anti-inflammatory drugs .
Case Studies
Several case studies have evaluated the biological effects of pyrazole derivatives:
- Study on Anticancer Activity : A study involving pyrazole derivatives demonstrated that certain compounds could enhance caspase activity, indicating their potential to induce apoptosis in cancer cells at low concentrations .
- Inflammatory Response Evaluation : Another study reported that pyrazole compounds exhibited significant COX inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Comparative Analysis
The table below summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | C7H8BrN2O2 | Bromine at different position |
| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C8H10BrN2O2 | Methyl group instead of ethyl at position 1 |
| Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate | C9H10ClN2O2 | Chlorine atom instead of bromine |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters, followed by regioselective bromination. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with ethyl hydrazinecarboxylate in the presence of catalysts like K₂CO₃ (as seen in similar pyrazole syntheses) .
- Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to ensure regioselectivity .
Key variables include solvent choice (e.g., DMF or THF), reaction temperature (often 0–60°C), and purification via column chromatography.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at C3) and ester/ethyl group integration .
- X-ray Crystallography: Determines absolute configuration and molecular packing; SHELX software is widely used for structure refinement .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
Advanced: How can computational chemistry methods enhance understanding of this compound’s reactivity?
Answer:
- DFT Calculations: Predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize transition states for bromination or ester hydrolysis .
- Molecular Dynamics Simulations: Model solvation effects and intermolecular interactions in crystal lattices, aiding in co-crystal design .
Advanced: How should researchers reconcile discrepancies in reported reaction yields for analogous pyrazole brominations?
Answer:
Contradictions often arise from:
- Reagent Purity: NBS stability and moisture sensitivity impact yields. Use freshly distilled reagents and anhydrous conditions .
- Reaction Monitoring: TLC or in-situ IR spectroscopy ensures optimal reaction time, avoiding over-bromination .
- Temperature Control: Lower temperatures (e.g., 0°C) favor mono-bromination, while higher temperatures may lead to di-substitution .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste Disposal: Neutralize acidic/basic residues before disposal via licensed hazardous waste services .
Advanced: What strategies improve regioselectivity in pyrazole bromination?
Answer:
- Directing Groups: Electron-withdrawing groups (e.g., esters) at C4 direct bromination to C3 via resonance stabilization of intermediates .
- Radical Inhibitors: Adding TEMPO suppresses radical chain reactions, reducing di-brominated byproducts .
Advanced: How are hydrogen-bonding networks analyzed in its crystal structure?
Answer:
- Graph Set Analysis: Classifies hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like Mercury .
- SHELXL Refinement: Adjusts thermal displacement parameters and occupancy rates to resolve disorder in alkyl/ester groups .
Basic: How is purity assessed post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
